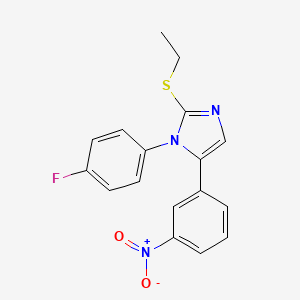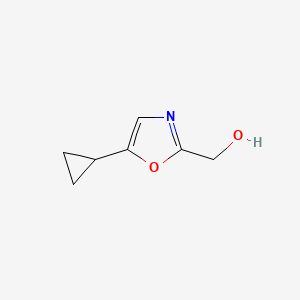
2-(ethylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like the one you mentioned typically belong to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms . They often exhibit interesting chemical and biological properties, making them subjects of research in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of an imidazole derivative can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information on the compound’s molecular geometry, bond lengths and angles, and functional groups .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The exact reactions that a specific imidazole derivative can undergo depend on the nature of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of an imidazole derivative, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques . These properties can provide valuable information for the compound’s potential applications .科学的研究の応用
Antioxidant Activity
Imidazole derivatives, particularly those incorporating nitrophenyl groups, have been explored for their antioxidant capacity. The ABTS/PP decolorization assay, a method for determining antioxidant capacity, has highlighted the specific reaction pathways involving imidazole derivatives. Some antioxidants of the phenolic nature can form coupling adducts with ABTS•+, indicating a potential for imidazole derivatives to participate in similar antioxidant mechanisms. These findings suggest a role for imidazole derivatives in tracking changes in antioxidant systems during storage and processing, despite questions about the overall application of this assay (Ilyasov et al., 2020).
Antitumor Activity
Research on imidazole derivatives, including those with nitroimidazole groups, has identified them as promising candidates for antitumor drug development. Studies have reviewed the antitumor activities of various imidazole derivatives, presenting data on compounds that have progressed through preclinical testing stages. These structures are of interest both for the search for new antitumor drugs and for the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Antimicrobial and Antifungal Agents
Azole derivatives, including imidazole-based compounds, have been extensively reviewed for their potent antimicrobial and antifungal activities. The structure-activity relationship analyses of these derivatives have provided key features useful for the synthesis of novel azole compounds with desirable biological activities. Triazole and imidazole scaffolds are highlighted as particularly important in the design of antimicrobial compounds, indicating the versatility and significance of imidazole derivatives in developing treatments for microbial infections (Emami et al., 2022).
作用機序
Safety and Hazards
将来の方向性
The study of imidazole derivatives is a vibrant field of research with many potential applications in areas such as medicinal chemistry, materials science, and catalysis . Future research directions could include the synthesis of new imidazole derivatives with improved properties, the exploration of their potential applications, and the elucidation of their mechanisms of action .
特性
IUPAC Name |
2-ethylsulfanyl-1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-2-24-17-19-11-16(12-4-3-5-15(10-12)21(22)23)20(17)14-8-6-13(18)7-9-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJGJOZHAUHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2663030.png)
![N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-ynamide](/img/structure/B2663031.png)



![N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2663037.png)

![N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2663041.png)

![4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2663043.png)
![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2663048.png)

![2-fluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2663050.png)
![2-methyl-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide](/img/structure/B2663051.png)